6-Methoxybenzisothiazole-3-carboxamide
Description
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
6-methoxy-1,2-benzothiazole-3-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-13-5-2-3-6-7(4-5)14-11-8(6)9(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
QDTDIXIANSUPPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NS2)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Overview
6-Methoxybenzisothiazole-3-carboxamide has been evaluated for its antimicrobial properties. The compound exhibits significant activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Antibacterial Properties
Research indicates that this compound demonstrates substantial antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action involves the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, akin to established sulfonamide drugs.
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| 6-Methoxybenzisothiazole-3-carboxamide | 8 | 10 | E. coli |
| 8 | 9 | S. aureus | |
| 8 | 8 | B. subtilis | |
| 8 | 7 | S. epidermidis |
Antifungal Properties
The compound also exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger, which are significant pathogens in clinical settings.
Anticancer Activity
Overview
In addition to its antimicrobial properties, 6-Methoxybenzisothiazole-3-carboxamide has shown promise in anticancer research. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
A study demonstrated that certain analogues of benzothiazole derivatives, including 6-Methoxybenzisothiazole-3-carboxamide, exhibited potent antimitotic effects. One derivative was found to have an IC50 value of , indicating stronger activity than the standard chemotherapeutic agent, 5-Fluorouracil (IC50 = ).
Neurological Applications
Overview
Recent research has explored the role of this compound as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological functions and are implicated in several disorders.
Potential Therapeutic Applications
The activation of nAChRs by compounds like 6-Methoxybenzisothiazole-3-carboxamide may offer therapeutic avenues for conditions associated with cholinergic dysfunction, including Alzheimer's disease and other neurodegenerative disorders.
Summary of Findings
The following table summarizes the key findings regarding the applications of 6-Methoxybenzisothiazole-3-carboxamide:
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria and certain fungi; potential for new antimicrobial agents. |
| Anticancer Activity | Demonstrated potent antimitotic effects; stronger than some established chemotherapeutics. |
| Neurological Applications | Potential ligand for nicotinic acetylcholine receptors; implications for treating neurodegenerative diseases. |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzothiazole Derivatives
6-Hydroxybenzothiazole-2-carboxamides
- Key Differences : Replacing the methoxy group (6-OCH₃) with a hydroxy group (6-OH) enhances hydrogen-bonding capacity but reduces lipophilicity.
- Biological Activity: 6-Hydroxybenzothiazole-2-carboxamides exhibit selective inhibition of monoamine oxidase B (MAO-B), with IC₅₀ values in the nanomolar range, as demonstrated via 3D-QSAR and molecular docking studies .
- Synthetic Routes : Synthesized through multi-step protocols involving cyclization and functional group modifications, similar to 6-methoxy analogues but requiring protective groups for the hydroxy moiety .
2-Amino-1,3-benzothiazole-6-carbaldehyde (CAS: 106429-08-7)
- Key Differences: Substitution of the carboxamide with an aldehyde (-CHO) and addition of an amino group (-NH₂) at position 2.
- Reactivity: The aldehyde group increases electrophilicity, making it reactive in nucleophilic additions, while the amino group enables participation in Schiff base formation.
Benzoxazole and Benzoisoxazole Analogues
Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates
- Structural Variation : Replacement of the sulfur atom in benzisothiazole with oxygen (benzoxazole) reduces ring aromaticity and alters electronic properties.
- Applications : These compounds are precursors to hydrazinecarbothioamides, which exhibit antimicrobial and antitumor activities .
- Synthesis: Cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, differing from the sulfur-based cyclization routes used for benzisothiazoles .
6-Methoxybenzo[d]isoxazole-3-carboxylic Acid (CAS: 28691-48-7)
- Key Differences : Isoxazole ring (O and N) instead of isothiazole (S and N), with a carboxylic acid (-COOH) at position 3.
- Physicochemical Properties : The carboxylic acid group increases water solubility but reduces membrane permeability compared to carboxamides.
- Synthesis : Involves NH₂OSO₃H-mediated cyclization and acid-catalyzed steps, contrasting with the thiol-based methods for benzisothiazoles .
Functional Group Variations: Carboxamides vs. Esters
Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Structural Complexity : Features a benzodithiazine ring (two sulfur atoms) and an ester group (-COOCH₃).
- Reactivity : The ester group is prone to hydrolysis under basic conditions, unlike the more stable carboxamide .
- Applications : Primarily used in agrochemical research due to its sulfonamide and hydrazine motifs .
Data Table: Comparative Analysis of Key Compounds
Critical Analysis of Structural and Functional Impacts
- Electronic Effects : Methoxy groups enhance electron density in the aromatic ring, stabilizing charge-transfer interactions, while hydroxy groups increase polarity .
- Biological Activity : Carboxamides generally exhibit higher target affinity than esters or aldehydes due to hydrogen-bonding capabilities .
- Synthetic Challenges : Benzisothiazoles require controlled sulfur incorporation, whereas benzoxazoles involve milder cyclization conditions .
Q & A
Basic: What are the primary synthetic routes for 6-Methoxybenzisothiazole-3-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of substituted benzothiazole precursors with carboxamide moieties. Key steps include:
- Methoxy group introduction : Methoxylation via nucleophilic substitution or coupling reactions using methoxy donors (e.g., methyl iodide or methoxyboronic acids) .
- Carboxamide formation : Reacting 6-methoxybenzisothiazole-3-carboxylic acid with ammonia or amine derivatives in the presence of coupling agents like EDCI/HOBt .
- Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (DMF or THF) to enhance yield. Monitor purity via HPLC (>95% purity threshold) and characterize intermediates using IR (C=O stretch at ~1650 cm⁻¹) and NMR (methoxy singlet at δ 3.8–4.0 ppm) .
Basic: How should researchers characterize the purity and structural identity of 6-Methoxybenzisothiazole-3-carboxamide?
Answer:
Use a multi-analytical approach:
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity .
- Spectroscopy :
- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 209.04 .
Advanced: How can researchers resolve contradictions in spectral data for 6-Methoxybenzisothiazole-3-carboxamide derivatives?
Answer:
Discrepancies (e.g., unexpected NMR shifts or MS fragments) may arise from:
- Tautomerism : Benzothiazole-thione/amide tautomerization can alter spectral profiles. Use variable-temperature NMR to identify equilibrium states .
- Impurity interference : Cross-check with alternative techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts .
Advanced: What strategies are recommended for analyzing degradation products or synthetic impurities in this compound?
Answer:
- LC-MS/MS : Use high-resolution mass spectrometry to identify impurities (e.g., demethylated byproducts or hydrolyzed carboxamide) .
- Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions to simulate stability challenges .
- Quantitative NMR (qNMR) : Compare impurity peaks against a calibrated internal standard (e.g., maleic acid) for precise quantification .
Basic: What are the solubility and stability considerations for 6-Methoxybenzisothiazole-3-carboxamide in common solvents?
Answer:
- Solubility : Moderately soluble in DMSO (~50 mg/mL) and DMF; poorly soluble in water (<1 mg/mL). Use sonication or co-solvents (e.g., ethanol/water mixtures) for aqueous experiments .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light due to benzothiazole ring photosensitivity .
Advanced: How can computational modeling aid in predicting reactivity or binding interactions of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., carboxamide NH₂ as a hydrogen bond donor) .
- Molecular docking : Screen against protein targets (e.g., kinases or enzymes with benzothiazole-binding pockets) using AutoDock Vina. Validate with experimental IC₅₀ assays .
Advanced: What are the challenges in synthesizing analogs with modified methoxy or carboxamide groups?
Answer:
- Methoxy positional isomers : Use regioselective directing groups (e.g., boronic acids) during Suzuki coupling to control substitution patterns .
- Carboxamide bioisosteres : Replace –CONH₂ with –SO₂NH₂ or –CN groups; monitor stability via accelerated aging tests (40°C/75% RH) .
- Yield limitations : Optimize stoichiometry (1.2–1.5 eq. of reagents) and employ flow chemistry for exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
